

H-0106 dihydrochloride solution preparation and storage

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Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

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Application Notes and Protocols: H-0106 (TC-H 106)

A Note on Compound Identification: The designation "H-0106" is not a unique chemical identifier. It may be used by different manufacturers for various compounds. These application notes focus on TC-H 106, also known as Pimelic Diphenylamide 106, a well-characterized histone deacetylase (HDAC) inhibitor. The user's query mentioned "dihydrochloride," however, literature primarily refers to the base form of TC-H 106. Researchers should verify the exact identity and salt form of their compound with their supplier.

Introduction to TC-H 106

TC-H 106 is a potent, cell-permeable, and brain-penetrant small molecule that acts as a slow, tight-binding inhibitor of class I histone deacetylases (HDACs).^{[1][2][3]} Unlike pan-HDAC inhibitors, it shows selectivity for HDACs 1, 2, and 3, with no significant activity against class II HDACs.^{[2][4][5]} Its mechanism of action leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This activity makes it a valuable tool for research in areas such as neurodegenerative diseases, oncology, and epigenetics.^{[6][7][8]}

Physicochemical Properties and Solubility

Proper preparation of TC-H 106 solutions is critical for experimental success. The compound is a crystalline solid at room temperature and is insoluble in water.^[9] Organic solvents are required for solubilization.

Table 1: Physicochemical and Solubility Data for TC-H 106

Property	Value
Synonyms	Pimelic Diphenylamide 106, Histone Deacetylase Inhibitor VII, RGFA-8[2][4]
Molecular Formula	C ₂₀ H ₂₅ N ₃ O ₂ [10]
Molecular Weight	339.43 g/mol [1][10]
Appearance	Crystalline solid[10]
Purity	≥98% or >99% depending on supplier[6][10]
Solubility in DMSO	Up to 100 mM (approx. 33.94 mg/mL). Some suppliers report up to 68 mg/mL (200.33 mM).[1][3][6]
Solubility in Ethanol	Up to 50 mM (approx. 16.97 mg/mL).[3][6]
Solubility in Water	Insoluble.[9]
IC ₅₀ Values	HDAC1: ~150 nM, HDAC2: ~760 nM, HDAC3: ~370 nM, HDAC8: ~5000 nM.[2][5][6]
K _i Values	HDAC1: ~148 nM, HDAC2: ~102 nM, HDAC3: ~14 nM.[1][4]

Note: Solubility can vary slightly between batches. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Solution Preparation and Storage

Materials Required

- TC-H 106 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes or cryovials

- Calibrated pipettes
- Vortex mixer

Protocol for Preparing a 10 mM DMSO Stock Solution

- **Equilibrate:** Allow the vial of solid TC-H 106 to warm to room temperature before opening to prevent condensation of moisture.
- **Weigh:** Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.39 mg of TC-H 106.
- **Calculate Solvent Volume:** Use the following formula to determine the required volume of DMSO:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$$

Example for preparing a 10 mM stock from 1 mg of TC-H 106: $\text{Volume (L)} = 0.001 \text{ g} / (339.43 \text{ g/mol} \times 0.010 \text{ mol/L}) = 0.0002946 \text{ L} = 294.6 \text{ }\mu\text{L}$ Therefore, add 294.6 μL of DMSO to 1 mg of TC-H 106 to get a 10 mM stock solution.

- **Dissolve:** Add the calculated volume of anhydrous DMSO to the vial containing the solid TC-H 106.
- **Mix:** Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.
- **Store:** Store the aliquots as recommended in Table 2.

Storage and Stability

Proper storage is essential to maintain the stability and activity of TC-H 106.

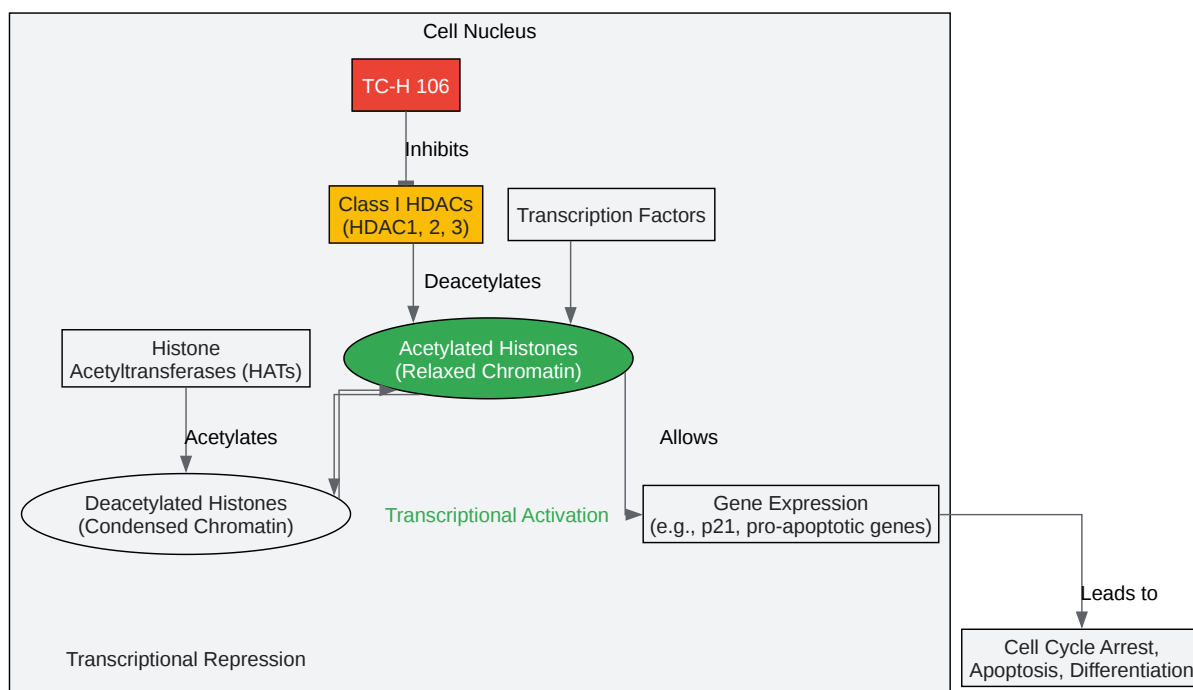
Table 2: Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Notes
Solid Powder	-20°C	≥ 3-4 years[1][10]	Store in a dry, dark place.
Stock Solution	-80°C	Up to 2 years[2][11]	Recommended for long-term storage. Avoid repeated freeze-thaw cycles.
(in DMSO)	-20°C	Up to 1 year[2][11] (Some sources recommend up to 1 month[6])	Suitable for shorter-term storage.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Mechanism of Action and Signaling Pathway

TC-H 106 selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[5] These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. By inhibiting HDACs, TC-H 106 causes an accumulation of acetylated histones.[7] This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and activate the expression of previously silenced genes.[8][12] Key target genes include those involved in cell cycle arrest (e.g., CDKN1A/p21), apoptosis, and cellular differentiation.[8]



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Caption: Signaling pathway of TC-H 106 as a Class I HDAC inhibitor.

Experimental Protocols

In Vitro Cell Treatment Protocol

This protocol provides a general guideline for treating cultured cells with TC-H 106 to assess its effects on histone acetylation or other cellular endpoints. This example is based on a published

study using a lymphoblastoid cell line.[\[1\]](#)

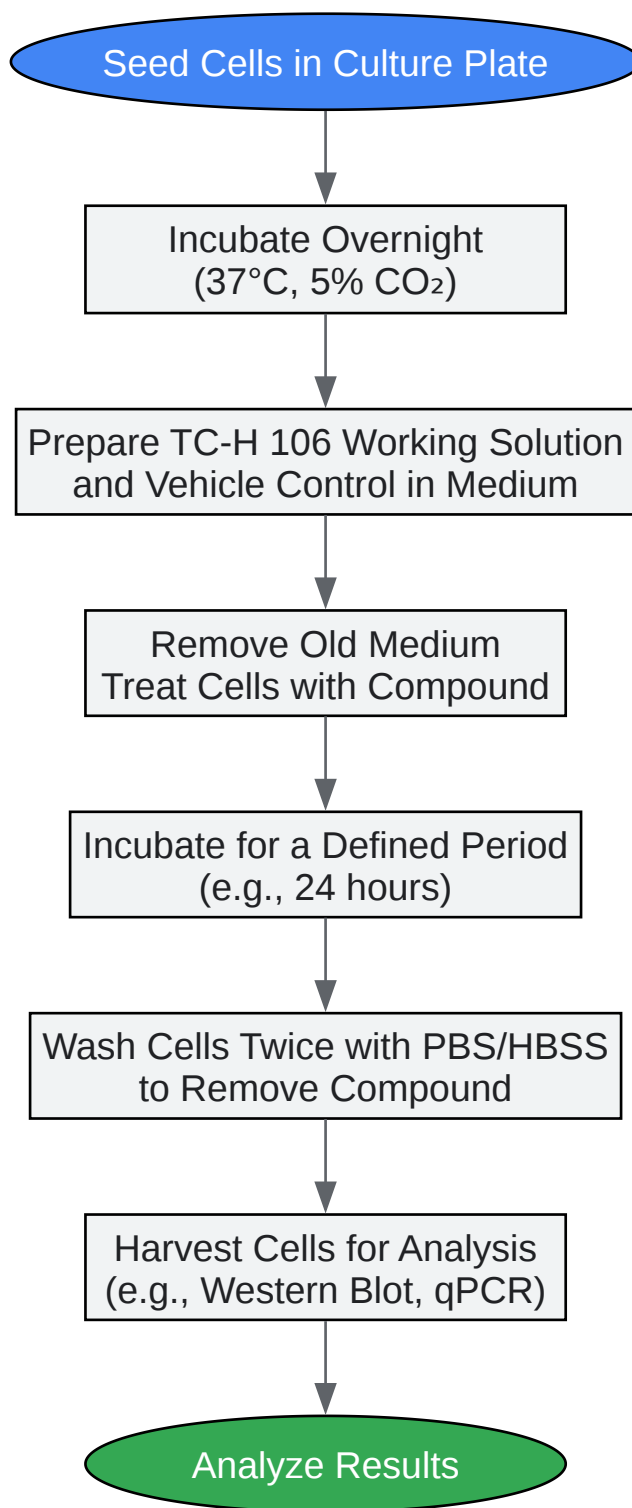
Materials:

- Cultured cells (e.g., lymphoblastoid cell line)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 10 mM HEPES)
- TC-H 106 stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS) or Hank's balanced salt solution (HBSS)
- Cell culture plates/flasks
- Lysis buffer for downstream analysis (e.g., Western blot, qPCR)

Procedure:

- **Cell Seeding:** Plate cells at a desired density in culture plates or flasks and allow them to adhere or recover overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- **Preparation of Working Solution:** On the day of the experiment, dilute the TC-H 106 stock solution to the final desired concentration using complete culture medium. For example, to achieve a 2 µM final concentration, perform a 1:5000 dilution of a 10 mM stock solution. Prepare a vehicle control using the same final concentration of DMSO.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing TC-H 106 or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24 hours).[\[1\]](#) The optimal concentration and incubation time may vary depending on the cell type and experimental endpoint.
- **Cell Harvesting:**
 - For analysis of persistent effects, wash the cells twice with warm HBSS or PBS to remove the compound.[\[1\]](#)

- Harvest a portion of the cells immediately (time 0 point).
- Re-culture the remaining cells in fresh, inhibitor-free medium and harvest at subsequent time points (e.g., every hour for 7 hours) to assess the duration of the effect post-washout.
[\[1\]](#)
- Downstream Analysis: Lyse the harvested cells and proceed with the desired analysis, such as Western blotting for acetylated histones (e.g., Ac-H3) or qPCR for target gene expression.



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Caption: General experimental workflow for in vitro cell treatment.

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